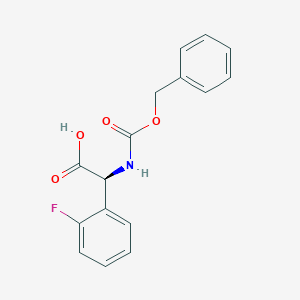![molecular formula C30H38O7 B12438180 (17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate](/img/structure/B12438180.png)
(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17-Acetil-3,8,14,17-tetrahidroxi-10,13-dimetil-1,2,3,4,7,9,11,12,15,16-decahidrociclopenta[a]fenantren-12-il) 3-fenilprop-2-enoato es un complejo compuesto orgánico con la fórmula química C₃₀H₃₈O₇ . Este compuesto es parte de un grupo de isómeros estereoisómeros y se caracteriza por su estructura intrincada, que incluye múltiples grupos hidroxilo, grupos acetilo y una porción de fenilprop-2-enoato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (17-Acetil-3,8,14,17-tetrahidroxi-10,13-dimetil-1,2,3,4,7,9,11,12,15,16-decahidrociclopenta[a]fenantren-12-il) 3-fenilprop-2-enoato involucra varios pasos, incluyendo la formación del núcleo de ciclopenta[a]fenantreno y la funcionalización posterior. Las condiciones de reacción normalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar la estereoquímica y el rendimiento deseados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para garantizar la consistencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(17-Acetil-3,8,14,17-tetrahidroxi-10,13-dimetil-1,2,3,4,7,9,11,12,15,16-decahidrociclopenta[a]fenantren-12-il) 3-fenilprop-2-enoato se somete a varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.
Reducción: El compuesto puede reducirse para formar alcoholes u otros derivados reducidos.
Sustitución: Los grupos acetilo y fenilprop-2-enoato pueden sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción a menudo involucran temperaturas controladas, solventes específicos y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados.
Aplicaciones Científicas De Investigación
Química
En química, (17-Acetil-3,8,14,17-tetrahidroxi-10,13-dimetil-1,2,3,4,7,9,11,12,15,16-decahidrociclopenta[a]fenantren-12-il) 3-fenilprop-2-enoato se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas vías sintéticas y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto puede usarse para estudiar los efectos de grupos funcionales específicos sobre la actividad biológica. Sus múltiples grupos hidroxilo y acetilo lo convierten en una herramienta valiosa para investigar interacciones enzimáticas, unión a receptores y otros procesos bioquímicos.
Medicina
En medicina, (17-Acetil-3,8,14,17-tetrahidroxi-10,13-dimetil-1,2,3,4,7,9,11,12,15,16-decahidrociclopenta[a]fenantren-12-il) 3-fenilprop-2-enoato puede tener posibles aplicaciones terapéuticas debido a su estructura compleja y sus grupos funcionales. La investigación puede centrarse en su potencial como agente antiinflamatorio, anticancerígeno o antiviral.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas. Su capacidad de someterse a varias reacciones químicas lo convierte en un componente versátil en aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (17-Acetil-3,8,14,17-tetrahidroxi-10,13-dimetil-1,2,3,4,7,9,11,12,15,16-decahidrociclopenta[a]fenantren-12-il) 3-fenilprop-2-enoato implica su interacción con dianas moleculares y vías específicas. Los grupos hidroxilo y acetilo del compuesto pueden interactuar con enzimas, receptores u otras proteínas, lo que lleva a cambios en los procesos celulares. Las vías y dianas exactas dependen de la aplicación específica y el contexto de su uso .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de ciclopenta[a]fenantreno, como:
- (17-Acetil-3,8,14,17-tetrahidroxi-10,13-dimetil-1,2,3,4,7,9,11,12,15,16-decahidrociclopenta[a]fenantren-12-il) acetato
- (17-Acetil-3,8,14,17-tetrahidroxi-10,13-dimetil-1,2,3,4,7,9,11,12,15,16-decahidrociclopenta[a]fenantren-12-il) propionato
Singularidad
Lo que diferencia a (17-Acetil-3,8,14,17-tetrahidroxi-10,13-dimetil-1,2,3,4,7,9,11,12,15,16-decahidrociclopenta[a]fenantren-12-il) 3-fenilprop-2-enoato es su combinación específica de grupos funcionales y estereoquímica.
Propiedades
Fórmula molecular |
C30H38O7 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H38O7/c1-19(31)28(34)15-16-30(36)27(28,3)24(37-25(33)10-9-20-7-5-4-6-8-20)18-23-26(2)13-12-22(32)17-21(26)11-14-29(23,30)35/h4-11,22-24,32,34-36H,12-18H2,1-3H3 |
Clave InChI |
NXDYHYDLOHUSEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



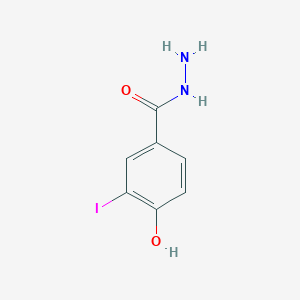
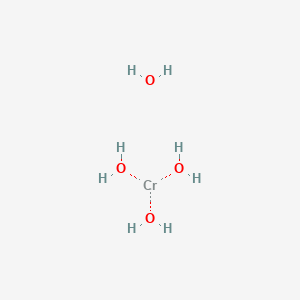



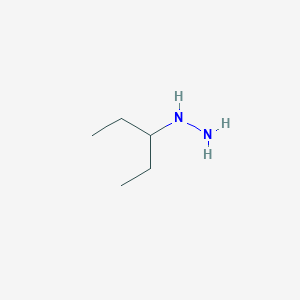
![1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12438147.png)
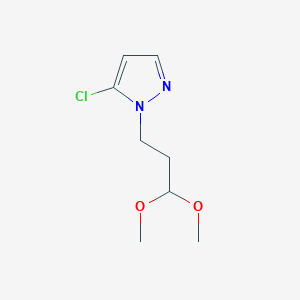

![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)
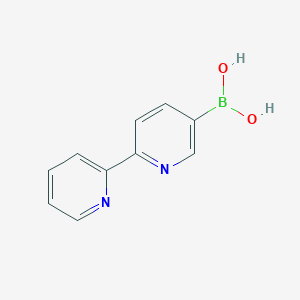
![3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B12438188.png)
